3-Oxo-3-(4-piperidinophenyl)propanenitrile, with the chemical formula C₁₄H₁₆N₂O and a molecular weight of 228.3 g/mol, is a compound of interest in organic chemistry and medicinal research. It is classified as a nitrile and a ketone due to its functional groups. The compound is recognized for its potential applications in biochemical research, particularly in studying interactions involving proteins and enzymes.
The synthesis of 3-Oxo-3-(4-piperidinophenyl)propanenitrile typically involves the reaction of 4-piperidinophenylacetonitrile with an appropriate oxidizing agent. The reaction conditions, including temperature, solvent choice, and duration, are critical for optimizing yield and purity. Common oxidizing agents used include potassium permanganate or other mild oxidizers that facilitate the formation of the ketone functional group without over-oxidizing the substrate .
The molecular structure of 3-Oxo-3-(4-piperidinophenyl)propanenitrile features a piperidine ring attached to a phenyl group, with a propanenitrile chain terminating in a carbonyl group. The InChI (International Chemical Identifier) for this compound is InChI=1S/C14H16N2O/c15-9-8-14(17)12-4-6-13(7-5-12)16-10-2-1-3-11-16/h4-7H,1-3,8,10-11H2, indicating its structural complexity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.3 g/mol |
| Melting Point | 152–154 °C |
| CAS Number | 1135283-23-6 |
3-Oxo-3-(4-piperidinophenyl)propanenitrile can participate in various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution processes .
The mechanism of action of 3-Oxo-3-(4-piperidinophenyl)propanenitrile involves its interaction with biological targets such as enzymes or receptors. This interaction can modulate the activity of these targets, resulting in significant biological effects. The specific pathways activated depend on the context of its use, particularly in biochemical assays or therapeutic applications.
The physical and chemical properties of 3-Oxo-3-(4-piperidinophenyl)propanenitrile are crucial for its application in scientific research:
| Property | Value |
|---|---|
| Melting Point | 152–154 °C |
| Hazard Classification | Irritant |
These properties inform its handling and application in laboratory settings.
3-Oxo-3-(4-piperidinophenyl)propanenitrile has several notable applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2